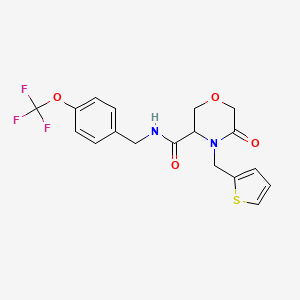
5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a morpholine derivative that exhibits potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a morpholine ring, a thiophene moiety, and a trifluoromethoxy group, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The following mechanisms are hypothesized for this compound:
- Enzyme Inhibition : The presence of the morpholine moiety suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antitumor Effects
Several studies have reported on the antitumor activity of similar morpholine derivatives. For instance, compounds that share structural similarities have shown efficacy in inhibiting tumor cell proliferation in vitro.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 10 | RET kinase |
| Compound B | 5 | PD-1/PD-L1 interaction |
The above table summarizes findings from recent research where compounds demonstrated significant inhibition of tumor growth.
Case Studies
-
Study on RET Kinase Inhibition :
In a study evaluating morpholine derivatives as RET kinase inhibitors, one analog exhibited an IC50 value of 5 µM, indicating strong inhibitory activity against RET-mediated signaling pathways. This suggests that this compound may also possess similar properties. -
PD-1/PD-L1 Interaction :
Another study focused on the effects of morpholine-based compounds on immune checkpoint pathways. The compound was tested in mouse splenocytes and demonstrated a significant ability to enhance immune response by inhibiting PD-1/PD-L1 interactions at concentrations as low as 100 nM.
Pharmacological Profile
The pharmacological profile of this compound remains under investigation; however, preliminary findings suggest:
- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory responses.
- Cytotoxicity : Evaluations indicate potential cytotoxic effects against various cancer cell lines.
Propiedades
IUPAC Name |
5-oxo-4-(thiophen-2-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)8-22-17(25)15-10-26-11-16(24)23(15)9-14-2-1-7-28-14/h1-7,15H,8-11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEBNYFDGCDJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













